molecular formula C40H63ClN4O10S B13648268 (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B13648268
M. Wt: 827.5 g/mol
InChI Key: XIGXWMDJELQVSW-UHFFFAOYSA-N
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Description

The compound “(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including ether, amide, and hydroxyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Key steps may include:

    Protection of Hydroxyl Groups: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) to protect hydroxyl groups during the synthesis.

    Coupling Reactions: Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation.

    Deprotection: Removing protecting groups under mild conditions to avoid degradation of the compound.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions may target the amide or ether groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, replacing the chlorohexoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium cyanide (KCN).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted ethers.

Scientific Research Applications

This compound may have diverse applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Biochemical Research: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Pharmaceuticals: Development of therapeutic agents for treating diseases.

    Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound may involve binding to specific molecular targets such as enzymes, receptors, or ion channels. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.

    Other Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring with various functional groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for specific interactions with biological targets. The presence of multiple ether linkages and the chlorohexoxy group may confer unique properties, such as increased lipophilicity and enhanced membrane permeability.

Properties

Molecular Formula

C40H63ClN4O10S

Molecular Weight

827.5 g/mol

IUPAC Name

1-[2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)

InChI Key

XIGXWMDJELQVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O

Origin of Product

United States

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